molecular formula C9H10FNO4S B1298969 N-(3-fluorophenyl)-N-(methylsulfonyl)glycine CAS No. 667877-45-4

N-(3-fluorophenyl)-N-(methylsulfonyl)glycine

Cat. No.: B1298969
CAS No.: 667877-45-4
M. Wt: 247.25 g/mol
InChI Key: AKSFHQCWQBEFTR-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N-(methylsulfonyl)glycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a fluorophenyl group and a methylsulfonyl group attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-N-(methylsulfonyl)glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoroaniline and methylsulfonyl chloride.

    Formation of Intermediate: 3-fluoroaniline reacts with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(3-fluorophenyl)-N-(methylsulfonyl)amine.

    Glycine Coupling: The intermediate is then coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-N-(methylsulfonyl)glycine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or modulation of neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N-(methylsulfonyl)glycine
  • N-(3-bromophenyl)-N-(methylsulfonyl)glycine
  • N-(3-iodophenyl)-N-(methylsulfonyl)glycine

Uniqueness

N-(3-fluorophenyl)-N-(methylsulfonyl)glycine is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

2-(3-fluoro-N-methylsulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-16(14,15)11(6-9(12)13)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSFHQCWQBEFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357235
Record name N-(3-fluorophenyl)-N-(methylsulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667877-45-4
Record name N-(3-fluorophenyl)-N-(methylsulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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